[D-Gln3,D-Ncy(SO2,isopropyl)7]acyline
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Overview
Description
[D-Gln3,D-Ncy(SO2,isopropyl)7]acyline is a synthetic peptide analog of gonadotropin-releasing hormone (GnRH). It is designed to act as a potent antagonist of the GnRH receptor, which plays a crucial role in regulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [D-Gln3,D-Ncy(SO2,isopropyl)7]acyline involves multiple steps, including solid-phase peptide synthesis (SPPS) and subsequent modifications to introduce the desired functional groups. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and reduce production costs. The use of advanced purification techniques, such as preparative HPLC, ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[D-Gln3,D-Ncy(SO2,isopropyl)7]acyline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[D-Gln3,D-Ncy(SO2,isopropyl)7]acyline has a wide range of scientific research applications:
Mechanism of Action
[D-Gln3,D-Ncy(SO2,isopropyl)7]acyline exerts its effects by binding to the GnRH receptor, thereby blocking the action of endogenous GnRH. This inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland, leading to a decrease in the production of sex hormones such as testosterone and estrogen . The molecular targets and pathways involved include the GnRH receptor and the downstream signaling cascade mediated by G-proteins and second messengers .
Comparison with Similar Compounds
Similar Compounds
[D-Gln3,Ncy(SO,isopropyl)7]acyline: This compound is structurally similar but lacks the sulfonyl group, which may affect its binding affinity and potency.
[D-Gln3,Ncy(SO2,ethyl)7]acyline: This analog has an ethyl group instead of an isopropyl group, potentially altering its pharmacokinetic properties.
Uniqueness
[D-Gln3,D-Ncy(SO2,isopropyl)7]acyline is unique due to its specific modifications, which enhance its stability and binding affinity to the GnRH receptor. These modifications make it a potent antagonist with potential therapeutic applications in hormone-dependent conditions .
Properties
Molecular Formula |
C76H100ClN15O17S |
---|---|
Molecular Weight |
1563.2 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-3-(4-acetamidophenyl)-1-[[(2R)-3-(4-acetamidophenyl)-1-[[(1R)-2-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-2-oxo-1-propan-2-ylsulfonylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C76H100ClN15O17S/c1-42(2)80-34-12-11-16-58(76(107)92-35-13-17-64(92)73(105)81-44(5)66(79)98)86-74(106)75(110(108,109)43(3)4)91-71(103)62(39-50-23-30-56(31-24-50)83-46(7)95)88-70(102)61(38-49-21-28-55(29-22-49)82-45(6)94)89-72(104)63(41-93)90-67(99)57(32-33-65(78)97)85-69(101)60(37-48-19-26-54(77)27-20-48)87-68(100)59(84-47(8)96)40-51-18-25-52-14-9-10-15-53(52)36-51/h9-10,14-15,18-31,36,42-44,57-64,75,80,93H,11-13,16-17,32-35,37-41H2,1-8H3,(H2,78,97)(H2,79,98)(H,81,105)(H,82,94)(H,83,95)(H,84,96)(H,85,101)(H,86,106)(H,87,100)(H,88,102)(H,89,104)(H,90,99)(H,91,103)/t44-,57-,58+,59-,60-,61+,62-,63+,64+,75-/m1/s1 |
InChI Key |
FVPKWKBSMZRQEW-YSZAJMORSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)C)NC(=O)[C@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)S(=O)(=O)C(C)C |
Canonical SMILES |
CC(C)NCCCCC(C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(NC(=O)C(CC2=CC=C(C=C2)NC(=O)C)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)S(=O)(=O)C(C)C |
Origin of Product |
United States |
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